6-Tosyl-1,6-diazaspiro[3.3]heptane
Overview
Description
6-Tosyl-1,6-diazaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. It is part of a family of compounds known for their spirocyclic frameworks, which are of significant interest in medicinal chemistry and organic synthesis due to their three-dimensional architecture and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tosyl-1,6-diazaspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by tosylation using tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
While specific industrial production methods for 6-Tosyl-1,6-diazaspiro[3.3]heptane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-Tosyl-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding the parent diazaspiro compound.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation conditions.
Major Products
Scientific Research Applications
6-Tosyl-1,6-diazaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents due to its spirocyclic structure.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex molecules.
Material Science: Explored for its potential in creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Tosyl-1,6-diazaspiro[3.3]heptane largely depends on its application. In medicinal chemistry, its spirocyclic structure can interact with various biological targets, potentially modulating enzyme activity or receptor binding. The exact molecular targets and pathways would vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol
- 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
6-Tosyl-1,6-diazaspiro[3.3]heptane is unique due to its specific spirocyclic framework and the presence of the tosyl group, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-10-2-4-11(5-3-10)17(15,16)14-8-12(9-14)6-7-13-12/h2-5,13H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCPFHZHQQBEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205649 | |
Record name | 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223573-45-2 | |
Record name | 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1223573-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(4-Methylphenyl)sulfonyl]-1,6-diazaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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